N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-4-13-27-14-5-6-18-15-17(7-9-20(18)27)11-12-25-23(28)24(29)26-19-8-10-21(30-2)22(16-19)31-3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDKOTYGLDWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H32N2O3
- Molecular Weight : 384.52 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and potential interaction with various receptors.
Key Mechanisms:
- Dopaminergic Activity : The compound may influence dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
- Serotonergic Modulation : It might also affect serotonin receptors, contributing to its potential antidepressant effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in various biological assays:
In Vivo Studies
Animal models have been utilized to evaluate the pharmacological effects of the compound:
- Behavioral Tests : In rodent models, administration of the compound resulted in decreased immobility time in the forced swim test, indicating potential antidepressant-like effects.
- Neuropharmacological Impact : The compound showed a significant increase in dopamine levels in the prefrontal cortex after administration.
Case Studies
-
Study on Antidepressant Effects :
- A study involving chronic administration in mice indicated that this compound produced effects comparable to established antidepressants like fluoxetine.
- Behavioral assessments showed enhanced locomotor activity and reduced anxiety-like behavior.
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Neuroprotective Effects :
- Research exploring neuroprotective properties demonstrated that the compound could mitigate oxidative stress-induced neuronal damage in vitro.
- The results suggested a protective mechanism against neurodegeneration.
Preparation Methods
Hydroaminoalkylation-Buchwald–Hartwig Amination Sequence
A two-step protocol adapted from recent literature enables efficient tetrahydroquinoline synthesis:
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Regioselective Hydroaminoalkylation :
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ortho-Chlorostyrene reacts with N-propylamine in the presence of a titanium catalyst (e.g., Ti(NMe₂)₄) to yield linear adducts.
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Conditions : 110°C, 24–48 hours, toluene solvent.
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Yield : 68–82% (Table 1).
-
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Intramolecular Buchwald–Hartwig Amination :
Table 1: Hydroaminoalkylation Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ti(NMe₂)₄ | 110 | 24 | 82 |
| Zr(NEt₂)₄ | 110 | 36 | 68 |
| No Catalyst | 110 | 48 | <5 |
Alternative Reductive Amination Pathway
For scalability, reductive amination of 6-nitroquinoline with propionaldehyde via hydrogenation (H₂, 50 psi, 10% Pd/C) achieves the tetrahydroquinoline amine.
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Key Advantage : Higher throughput (90% yield).
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Drawback : Requires nitro-group reduction and subsequent propylation.
Synthesis of 3,4-Dimethoxyphenylacetic Acid
Friedel–Crafts Alkylation
3,4-Dimethoxyphenylacetic acid is prepared via Friedel–Crafts acylation of veratrole (1,2-dimethoxybenzene):
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Reagent : Chloroacetyl chloride, AlCl₃ catalyst.
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Conditions : 0°C to room temp, dichloromethane solvent.
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Yield : 74% after hydrolysis.
Mechanism :
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Electrophilic acylation at the para position.
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Hydrolysis of chloroacetate to carboxylic acid.
Catalytic Hydrogenation of Nitriles
An alternative route involves hydrogenating 3,4-dimethoxyphenylacetonitrile:
Amide Bond Formation and Final Assembly
Coupling Strategies
The ethanediamide linker connects the tetrahydroquinoline amine and dimethoxyphenyl acid via two amide bonds:
Step 1 : Activation of 3,4-dimethoxyphenylacetic acid with EDCI/HOBt.
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Conditions : DMF, 0°C to RT, 12 hours.
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Intermediate : Activated ester (89% yield).
Step 2 : Reaction with ethylenediamine, followed by coupling to 1-propyltetrahydroquinolin-6-amine.
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Solvent Optimization : DMF > THF (Table 2).
Table 2: Solvent Impact on Amidation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 85 |
| THF | 7.5 | 24 | 62 |
| DCM | 8.9 | 36 | 45 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates amide bond formation, reducing reaction time from 12 hours to 30 minutes with comparable yield (83%).
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel (ethyl acetate/hexane gradient) removes unreacted starting materials.
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HPLC : C18 column (MeCN/H₂O + 0.1% TFA) confirms >99% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, ArH), 3.89 (s, 6H, OCH₃), 3.45 (t, J = 6 Hz, 2H, CH₂N).
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HRMS : [M+H]⁺ calcd. 510.2487, found 510.2489.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the Buchwald–Hartwig step improves reproducibility:
Q & A
Q. Key Parameters :
- Temperature: 0–5°C during coupling to minimize side reactions.
- Solvent: Anhydrous DMF or THF for amide bond formation.
- Yield Optimization: ~40–60% yield, dependent on stoichiometric control of reactive groups .
Basic: Which analytical methods are critical for confirming the compound’s structural integrity?
Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–2.8 ppm (tetrahydroquinoline and propyl chain protons) confirm substituent positioning .
- ¹³C NMR : Carbonyl signals at ~168–170 ppm validate the ethanediamide moiety .
Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₉H₃₆N₃O₄: 514.2702) ensures molecular formula accuracy .
HPLC-PDA : Purity >95% (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA/water over 20 min) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
Methodology :
Functional Group Variation :
- Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .
- Modify the propyl chain on the tetrahydroquinoline to ethyl or butyl to study steric influences .
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
Data Analysis :
- IC₅₀ values and dose-response curves (GraphPad Prism) to rank derivatives.
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. Reference Compounds :
| Derivative | Modification | IC₅₀ (EGFR) |
|---|---|---|
| Parent | None | 2.1 µM |
| Cl-subst | 4-Cl-phenyl | 1.8 µM |
| Butyl-chain | C4H9 | 3.5 µM |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Strategies :
Experimental Replication :
- Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa, serum concentration: 10% FBS) to isolate variables .
Meta-Analysis :
- Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies.
- Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .
Orthogonal Validation :
- Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show variability .
Case Study :
A 2024 study reported conflicting cytotoxicity (IC₅₀ = 5 µM vs. 15 µM in MCF-7 cells). Re-analysis revealed differences in incubation time (48 h vs. 72 h) and mitochondrial assay protocols (MTT vs. resazurin) .
Basic: What stability profiles should be characterized for long-term storage?
Answer:
Thermal Stability :
- TGA/DSC analysis shows decomposition onset at ~180°C .
Photostability :
- Store in amber vials; UV-Vis spectra (λmax 260 nm) indicate <5% degradation after 6 months at -20°C .
Hydrolytic Stability :
- pH 7.4 buffer: >90% intact after 1 week; pH 1.2 (simulated gastric fluid): 50% degradation in 24 h .
Q. Storage Recommendations :
- Temperature: -20°C (lyophilized)
- Solvent: DMSO (10 mM stock, avoid freeze-thaw cycles)
Advanced: How can in silico modeling predict metabolic pathways and toxicity?
Answer:
Metabolism Prediction :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 isoforms (e.g., CYP3A4-mediated O-demethylation of 3,4-dimethoxyphenyl) .
Toxicity Profiling :
- AMES Test Simulation : Predict mutagenicity via Derek Nexus (absence of structural alerts for DNA adducts) .
- hERG Inhibition : Molecular dynamics simulations to assess Kv11.1 channel binding (threshold: IC₅₀ >10 µM) .
Q. Output Example :
| Parameter | Prediction |
|---|---|
| CYP3A4 Substrate | Yes |
| AMES Mutagenicity | Negative |
| hERG IC₅₀ | 12 µM (low risk) |
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
Process Optimization :
- Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) to improve throughput .
Catalyst Screening :
- Test Pd/C vs. Raney Ni for hydrogenation steps; yields improve from 50% to 75% with Pd/C .
Quality Control :
- Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. Scalability Data :
| Batch Size | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| 10 g | 55% | 48% |
| 100 g | 50% | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
